
Darunavir Ethanolate
Vue d'ensemble
Description
Le darunavir éthanolate est un inhibiteur de protéase de deuxième génération utilisé dans le traitement de l'infection par le virus de l'immunodéficience humaine (VIH). Il est commercialisé sous le nom de marque Prezista et est souvent utilisé en association avec d'autres agents antirétroviraux pour augmenter son efficacité . Le darunavir éthanolate est connu pour sa capacité à lutter contre la résistance aux traitements standard du VIH, ce qui en fait un élément crucial de la prise en charge de l'infection par le VIH-1 .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du darunavir éthanolate implique plusieurs étapes, notamment la formation d'intermédiaires clés et la réaction de couplage finale. Une méthode courante implique l'utilisation de techniques de mouillage de solvants, d'extrusion à chaud et de séchage par pulvérisation pour améliorer la solubilité et la biodisponibilité du darunavir . Le processus comprend la préparation de dispersions solides amorphes avec des polymères hydrosolubles, qui sont ensuite mélangées à des excipients et comprimées en comprimés .
Méthodes de production industrielle : La production industrielle du darunavir éthanolate implique un processus robuste et sûr qui comprend cinq étapes d'isolement et de séchage. Ce processus garantit un rendement chimique et une pureté élevés, toutes les impuretés de processus possibles étant maintenues en dessous de la limite souhaitée . La méthode de production est efficace et évolutive, permettant la synthèse de quantités multi-kilogrammes de darunavir éthanolate .
Analyse Des Réactions Chimiques
Types de réactions : Le darunavir éthanolate subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Le composé est fortement oxydé et métabolisé par les enzymes hépatiques du cytochrome, principalement le CYP3A . Il subit également une hydrolyse du carbamate, une hydroxylation aliphatique isobutyle et une hydroxylation aromatique de l'aniline .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions du darunavir éthanolate comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les réactions se produisent généralement dans des conditions contrôlées pour garantir la formation des produits souhaités.
Principaux produits formés : Les principaux produits formés à partir des réactions du darunavir éthanolate comprennent divers métabolites hydroxylés et glucuronidés . Ces métabolites sont principalement excrétés dans les selles et l'urine .
Applications De Recherche Scientifique
Clinical Applications
Darunavir ethanolate is primarily indicated for the treatment of HIV-1 infection in combination with other antiretroviral agents. It is particularly effective in patients who are treatment-experienced or have resistance to other protease inhibitors. Clinical trials have demonstrated its efficacy in achieving viral suppression and improving immune function.
Key Clinical Studies:
- POWER Trials (POWER 1 and POWER 2) : These pivotal studies assessed the efficacy of this compound compared to standard care in treatment-experienced patients. Results indicated a significantly higher virological response rate with this compound (67%) compared to control (18%) over 48 weeks .
- RESIST Trials : Indirect comparisons showed that this compound had a relative risk of 3.72 for achieving a primary virological response compared to other treatments like tipranavir .
Pharmacokinetics and Bioavailability
This compound exhibits unique pharmacokinetic properties that influence its absorption and bioavailability. Studies have shown that the compound is lipophilic, with a significant distribution coefficient indicating its preference for lipid environments .
Pharmacokinetic Insights:
- Absorption : this compound is absorbed mainly in the intestine, which is crucial for its oral administration .
- Solubility : The compound is poorly soluble in aqueous solutions but demonstrates solubility in certain organic solvents, which can be leveraged to enhance its bioavailability through formulation strategies .
Case Studies and Practical Applications
Several case studies highlight the practical applications of this compound in clinical settings, particularly in critically ill patients requiring alternative administration routes.
Case Study Example:
- In a reported case, crushed darunavir tablets were administered via an orogastric feeding tube to a critically ill patient. This method was necessary due to the patient's inability to take oral medications conventionally. The results indicated that this approach achieved adequate plasma concentrations and virological suppression despite some limitations regarding monitoring .
Research Developments
Research continues to explore the physicochemical properties of this compound and its potential modifications for improved therapeutic outcomes.
Recent Findings:
- A study focused on the physicochemical properties of this compound identified key parameters such as melting point (74-78 °C) and dissociation constant (2.02), which are critical for developing effective formulations .
- Investigations into different polymorphic forms of darunavir have revealed insights into stability and solubility, suggesting avenues for enhancing drug formulation strategies .
Mécanisme D'action
Darunavir ethanolate exerts its effects by inhibiting the HIV-1 protease enzyme, which is essential for viral precursor protein processing and viral maturation . By blocking this enzyme, this compound prevents the formation of mature viral particles, thereby reducing the viral load in infected individuals . The compound is often co-administered with ritonavir, which enhances its plasma concentration and efficacy .
Comparaison Avec Des Composés Similaires
Le darunavir éthanolate est structurellement similaire à d'autres inhibiteurs de protéase tels que l'amprénavir, l'indinavir, le saquinavir, le nelfinavir et le ritonavir . Le darunavir éthanolate possède une partie bis-THF unique qui inverse la stéréochimie à la liaison qui la relie au reste de la molécule . Cette caractéristique structurale améliore sa capacité à lutter contre la résistance aux traitements standard du VIH, ce qui le rend plus efficace contre les souches multirésistantes du VIH-1 .
Liste des composés similaires :- Amprenavir
- Indinavir
- Saquinavir
- Nelfinavir
- Ritonavir
Conclusion
Le darunavir éthanolate est un composé essentiel dans le traitement de l'infection par le VIH-1, connu pour sa capacité à lutter contre la résistance aux traitements standard du VIH. Sa structure et ses propriétés uniques en font un sujet important de recherche scientifique dans divers domaines, notamment la chimie, la biologie, la médecine et l'industrie. Les méthodes de synthèse robustes du composé et sa large gamme d'applications mettent en évidence son importance dans la lutte continue contre le VIH/SIDA.
Activité Biologique
Darunavir ethanolate, marketed under the brand name Prezista, is a potent antiretroviral drug primarily used in the treatment of HIV-1 infection. As a protease inhibitor, it plays a crucial role in inhibiting viral replication and has been extensively studied for its pharmacological properties, efficacy, and safety profile.
Darunavir functions by selectively inhibiting the HIV-1 protease enzyme. This inhibition prevents the cleavage of HIV-encoded Gag-Pol polyproteins, which is essential for the maturation of viral particles. The result is a significant reduction in viral load within the host .
Antiviral Activity
Darunavir exhibits strong antiviral activity against various strains of HIV-1 and HIV-2. In vitro studies have demonstrated median effective concentration (EC50) values ranging from 1.2 to 8.5 nM against laboratory strains and clinical isolates of HIV-1 . Notably, darunavir maintains efficacy across a broad panel of HIV-1 group M subtypes with EC50 values as low as <0.1 nM .
Table 1: Antiviral Activity of this compound
Pharmacokinetics
Darunavir's pharmacokinetic profile reveals critical insights into its absorption, distribution, metabolism, and excretion (ADME):
- Bioavailability : The absolute bioavailability of darunavir is approximately 37% when administered alone and increases to 82% when co-administered with ritonavir .
- Protein Binding : Darunavir is highly bound to plasma proteins (approximately 95%), primarily to alpha 1-acid glycoprotein (AAG) .
- Volume of Distribution : Studies indicate a volume of distribution ranging from 206.5 L to 220 L, suggesting extensive tissue distribution .
- Metabolism : It is predominantly metabolized by cytochrome P450 enzymes, especially CYP3A, with several oxidative metabolites identified that exhibit significantly lower activity against HIV .
Stability and Formulation
Research indicates that this compound tablets are susceptible to degradation under various conditions, including alkaline and oxidative environments. A stability study using high-performance liquid chromatography (HPLC) developed a method for quantifying darunavir and its degradation products, ensuring reliable therapeutic efficacy .
Table 2: Stability Conditions for this compound
Condition | Stability Outcome |
---|---|
Alkaline Stress | Unstable |
Acidic Stress | Unstable |
Oxidative Stress | Unstable |
Case Studies and Clinical Applications
Darunavir has been explored beyond its primary use in HIV treatment. Notably, research has investigated its potential repurposing for COVID-19 treatment due to shared pathways in viral replication inhibition. In silico studies suggest that darunavir may effectively prevent SARS-CoV-2 replication .
Case Report Example
A case study highlighted the successful administration of crushed darunavir tablets via an orogastric tube in an ICU patient with AIDS who required enteral nutrition. Despite the unconventional route of administration, the patient maintained therapeutic drug levels and virologic suppression throughout their hospital stay .
Safety Profile
While darunavir is generally well-tolerated, it has been associated with certain adverse effects, including gastrointestinal disturbances and potential cardiovascular risks such as an elevated risk of myocardial infarction in specific populations . Continuous monitoring of long-term effects remains critical.
Propriétés
IUPAC Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O7S.C2H6O/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26;1-2-3/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32);3H,2H2,1H3/t22-,23-,24+,25-,26+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSHKNICRJHQCY-VBTXLZOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO.CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43N3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70979794 | |
Record name | Hexahydrofuro[2,3-b]furan-3-yl hydrogen {4-[(4-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbonimidate--ethanol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635728-49-3, 635728-39-1 | |
Record name | Darunavir ethanolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635728493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexahydrofuro[2,3-b]furan-3-yl hydrogen {4-[(4-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbonimidate--ethanol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DARUNAVIR ETHANOLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DARUNAVIR ETHANOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33O78XF0BW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Darunavir exert its antiviral activity?
A1: Darunavir functions as a protease inhibitor, specifically targeting the HIV-1 protease enzyme. [] This enzyme is crucial for the virus's life cycle, playing a vital role in the cleavage of viral polyproteins into functional proteins necessary for viral maturation. [] By binding to the active site of HIV-1 protease, Darunavir prevents the enzyme from carrying out this essential function, effectively inhibiting viral replication. [, , ]
Q2: What are some alternative treatment strategies being considered when Darunavir resistance emerges?
A4: Research indicates that combination therapies, incorporating other antiretroviral agents with different mechanisms of action, can provide a more robust response. [, , ] Clinical trials have shown promising results with Darunavir used in conjunction with newer antiretroviral drugs like Etravirine (a non-nucleoside reverse transcriptase inhibitor) and Raltegravir (an integrase inhibitor). [, ] These combinations aim to target multiple stages of the viral life cycle, suppressing viral replication more effectively and potentially mitigating the risk of resistance development.
Q3: How does Darunavir behave within the body after administration?
A5: Darunavir is primarily metabolized by the cytochrome P450 3A (CYP3A) enzymes in the liver. [] To enhance its pharmacokinetic profile, Darunavir is co-administered with low-dose Ritonavir, a potent CYP3A inhibitor. [, , ] Ritonavir "boosts" Darunavir's plasma concentrations by inhibiting its metabolism, resulting in increased drug exposure and allowing for lower, less frequent dosing. [, ]
Q4: Are there any challenges related to Darunavir's pharmacokinetics in specific populations?
A6: Studies show that Darunavir exhibits pharmacokinetic variability across different demographics. Research indicates lower Darunavir exposure in pregnant women compared with postpartum, emphasizing the need for close monitoring and potential dose adjustments in this population. [, ] Additionally, Asian children have shown adequate drug exposure with standard Darunavir dosing and Ritonavir boosting, suggesting that lower Ritonavir boosting doses (common in non-Asian children) may not be necessary in this population. []
Q5: What are some research avenues for improving Darunavir-based therapies?
A8: Future research focuses on enhancing Darunavir's efficacy and accessibility. This includes developing strategies to overcome resistance, optimizing dosing regimens for specific populations like pregnant women and children, exploring novel drug delivery systems, and investigating the potential of Darunavir in combination with other antiretroviral agents. [, , , , , ]
Q6: Are there ongoing investigations into optimizing treatment strategies using Darunavir?
A9: Yes, ongoing research explores innovative approaches for maximizing Darunavir's therapeutic benefits. One area of focus is dose reduction strategies for maintaining viral suppression in patients already stable on Darunavir therapy. [] Additionally, studies are investigating the efficacy and safety of Darunavir/Ritonavir monotherapy at lower doses in specific patient populations, aiming to minimize treatment burden while maintaining viral suppression. [] These research endeavors highlight the ongoing efforts to refine Darunavir-based treatment strategies for improved patient outcomes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.